molecular formula C17H16N2O2 B14717794 (3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone CAS No. 6631-13-6

(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone

Cat. No.: B14717794
CAS No.: 6631-13-6
M. Wt: 280.32 g/mol
InChI Key: IVAFUMZJZNZPCV-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of acetophenone derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This reaction proceeds under mild conditions and yields the desired pyrazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of vitamin B1 as a catalyst, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

6631-13-6

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

(3-methoxyphenyl)-(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone

InChI

InChI=1S/C17H16N2O2/c1-21-14-9-5-8-13(10-14)17(20)16-15(11-18-19-16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3

InChI Key

IVAFUMZJZNZPCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2C(CN=N2)C3=CC=CC=C3

Origin of Product

United States

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